1-[7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea
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Overview
Description
N-[7-(TERT-BUTYL)-2-(ETHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA is a complex organic compound characterized by its unique structure, which includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(TERT-BUTYL)-2-(ETHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine ring system.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Ethylsulfanyl Substitution: The ethylsulfanyl group is typically introduced through nucleophilic substitution reactions, where an ethylthiol derivative reacts with a suitable leaving group on the benzothieno pyrimidine core.
Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate or urea derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the benzothieno pyrimidine core, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfur atom or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-[7-(TERT-BUTYL)-2-(ETHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[7-(TERT-BUTYL)-2-(ETHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-tert-butyl-3-ethyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-[7-(TERT-BUTYL)-2-(ETHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA stands out due to the presence of both the ethylsulfanyl and urea groups, which confer unique chemical and biological properties. These functional groups can participate in a variety of chemical reactions, making the compound highly versatile for different applications.
BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]UREA, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
Molecular Formula |
C17H24N4OS2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(7-tert-butyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)urea |
InChI |
InChI=1S/C17H24N4OS2/c1-5-23-16-20-13(19-15(18)22)12-10-7-6-9(17(2,3)4)8-11(10)24-14(12)21-16/h9H,5-8H2,1-4H3,(H3,18,19,20,21,22) |
InChI Key |
DJWWYIPGHUNYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C2C3=C(CC(CC3)C(C)(C)C)SC2=N1)NC(=O)N |
Origin of Product |
United States |
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